8-Nitro-1-Naphthoesäure

Übersicht

Beschreibung

8-Nitronaphthalene-1-carboxylic acid, also known as 8-nitro-1-naphthoic acid, is a chemical compound that belongs to the class of naphthalene derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Schutzgruppe für Amine und Aminosäuren

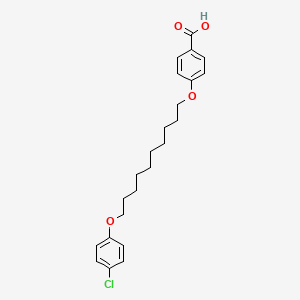

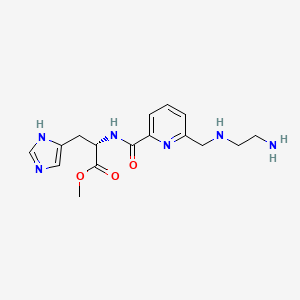

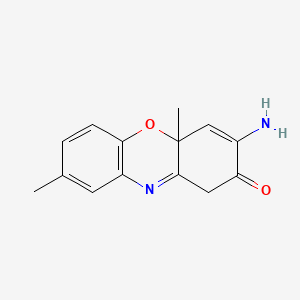

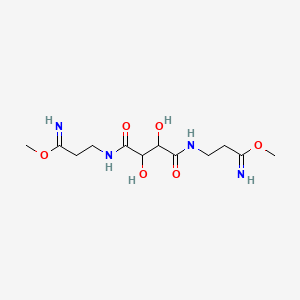

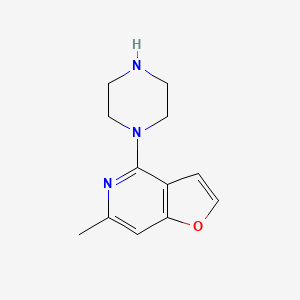

8-Nitro-1-Naphthoesäure kann als Schutzgruppe für Amine und Aminosäuren verwendet werden {svg_1}. Der Schutz erfolgt mit einem Hilfsamin oder unter milden Schotten-Baumann-Bedingungen in hoher Ausbeute (>86%), während die Entschützung aufgrund der großen sterischen Spannung zwischen C-1 und C-8 Naphthalinsubstituenten leicht unter milden reduzierenden Bedingungen erfolgen kann {svg_2}. Diese Reaktion wurde erfolgreich in der Dipeptidsynthese und dem Schutz von Aminoalkoholen getestet und hat sich als selektiv für die ε-Aminogruppe von Lysin erwiesen {svg_3}.

Fluoreszierende Moleküle in biologischen, chemischen und medizinischen Bereichen

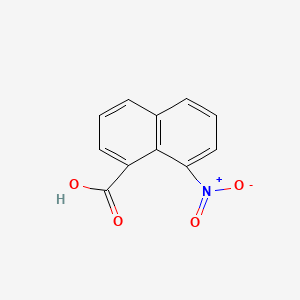

1,8-Naphthalimide (NIs), zu denen auch this compound gehört, werden in der Biologie, Chemie und Medizin als fluoreszierende Moleküle verwendet {svg_4}. NIs zeigen hohe Stabilität und verschiedene Fluoreszenzeigenschaften unter verschiedenen Bedingungen {svg_5}. Sie weisen in der Regel eine Fluoreszenzemissionswellenlänge im Bereich von 350 – 550 nm auf {svg_6}.

Markierungsreagenzien in biologischen Systemen

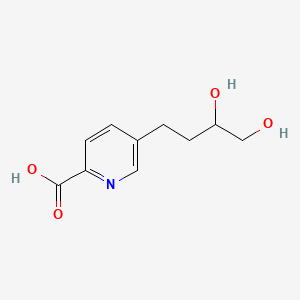

Die Derivate der this compound zeigen eine lange Emissionswellenlänge um 600 nm und eine hohe Löslichkeit in polaren Lösungsmitteln {svg_7}. Diese einzigartigen Eigenschaften, die lange Emissionswellenlänge, die hohe Löslichkeit und die hohe Stabilität in verschiedenen pH-Medien, ermöglichen es diesen Derivaten, als ausgezeichnete Markierungsreagenzien im biologischen System eingesetzt zu werden {svg_8}.

Zwischenprodukt für die Synthese anderer Verbindungen

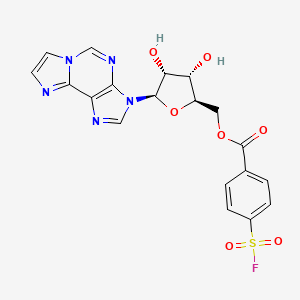

This compound kann als Zwischenprodukt für die Synthese von Pharmazeutika, Photochemikalien, Pflanzenwachstumsstoffen, Farbstoffen und anderen organischen Verbindungen verwendet werden {svg_9}.

Safety and Hazards

Wirkmechanismus

Target of Action

8-Nitro-1-naphthoic acid, also known as 8-nitronaphthalene-1-carboxylic acid or 8-Nitronaphthalene-1-carboxylic acid, is primarily used as a protective group for amines . It has been shown to be selective for the ε-amine group of lysine .

Mode of Action

The compound interacts with its targets through a process of protection and deprotection. Protection is carried out with an auxiliary amine or under mild Schotten-Baumann conditions in high yield . Deprotection can be achieved easily under gentle reducing conditions due to the large steric tension between C-1 and C-8 naphthalene substituents .

Biochemical Pathways

The biochemical pathways affected by 8-Nitro-1-naphthoic acid are related to the protection and deprotection of amines. The compound’s use as a protective group for amines involves the formation of a sterically stressed amide that can be later deprotected under unusual mild reductive conditions based on a strong release of steric strain .

Pharmacokinetics

For instance, its molecular formula is C11H7NO4, and it has an average mass of 217.178 Da .

Result of Action

The primary result of the action of 8-Nitro-1-naphthoic acid is the protection of amines, particularly the ε-amine group of lysine . This protection allows for further chemical reactions to take place without affecting the amine group.

Action Environment

The action of 8-Nitro-1-naphthoic acid can be influenced by various environmental factors. For instance, the process of protection is carried out under mild Schotten-Baumann conditions . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Biochemische Analyse

Biochemical Properties

8-Nitronaphthalene-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting the overall metabolic flux within cells. The nitro group in 8-Nitronaphthalene-1-carboxylic acid is particularly reactive and can participate in redox reactions, influencing the activity of enzymes such as cytochrome P450 .

Cellular Effects

The effects of 8-Nitronaphthalene-1-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress within cells, leading to the activation of stress response pathways. Additionally, 8-Nitronaphthalene-1-carboxylic acid can modulate the expression of genes involved in detoxification processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 8-Nitronaphthalene-1-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, resulting in reduced catalytic activity. Additionally, the nitro group in 8-Nitronaphthalene-1-carboxylic acid can undergo redox reactions, generating reactive oxygen species (ROS) that further modulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Nitronaphthalene-1-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Nitronaphthalene-1-carboxylic acid can degrade over time, leading to the formation of by-products that may have different biological activities. Additionally, prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 8-Nitronaphthalene-1-carboxylic acid in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects. At higher doses, 8-Nitronaphthalene-1-carboxylic acid can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

8-Nitronaphthalene-1-carboxylic acid is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound can interact with enzymes such as cytochrome P450, influencing the metabolism of other xenobiotics and endogenous compounds. Additionally, 8-Nitronaphthalene-1-carboxylic acid can affect the levels of metabolites involved in redox reactions, thereby modulating the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of 8-Nitronaphthalene-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, 8-Nitronaphthalene-1-carboxylic acid can be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cytoplasm and other organelles .

Subcellular Localization

The subcellular localization of 8-Nitronaphthalene-1-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 8-Nitronaphthalene-1-carboxylic acid may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization in the endoplasmic reticulum can affect protein folding and stress response pathways .

Eigenschaften

IUPAC Name |

8-nitronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMKVLABRYGBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176689 | |

| Record name | 1-Naphthalenecarboxylic acid, 8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-13-9 | |

| Record name | 8-Nitro-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxylic acid, 8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2216-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxylic acid, 8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)

![[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate](/img/no-structure.png)

![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)

![ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1195216.png)